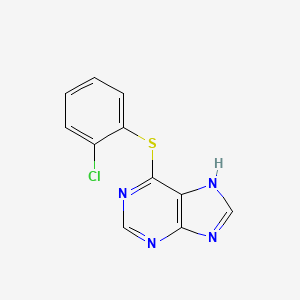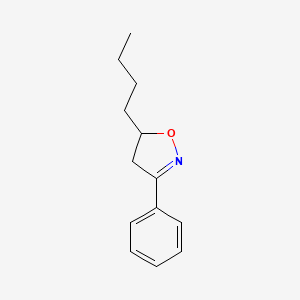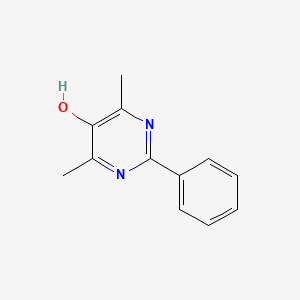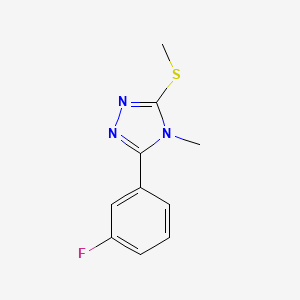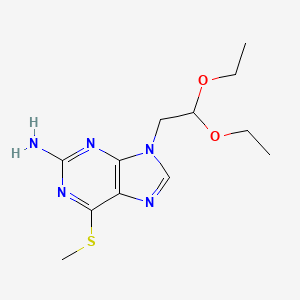
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is a complex organic compound with a unique structure that includes both purine and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the thioether group.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioetherized purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, DNA replication, or protein synthesis, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-Methylthio-9H-purin-2-amine: Lacks the diethoxyethyl group, making it less soluble and potentially less bioavailable.
9-(2,2-Diethoxyethyl)-9H-purin-2-amine: Lacks the methylthio group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both the diethoxyethyl and methylthio groups, which confer distinct chemical properties such as increased solubility, reactivity, and potential biological activity .
Properties
CAS No. |
28814-40-6 |
|---|---|
Molecular Formula |
C12H19N5O2S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
InChI Key |
MZDOFCQTYWQCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)





